Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate
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Overview
Description
Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is a derivative of benzoic acid and contains both ester and chlorocarbonyl functional groups, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate typically involves the esterification of 2-mercaptobenzoic acid with ethyl alcohol in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions usually require a solvent like dichloromethane and a catalyst such as pyridine to facilitate the reaction. The process can be summarized as follows:
Esterification: 2-mercaptobenzoic acid reacts with ethyl alcohol in the presence of a catalyst.
Chlorination: The resulting ester is then treated with thionyl chloride to introduce the chlorocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorocarbonyl group can be reduced to form alcohols.
Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the chlorocarbonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create more complex structures. The sulfanyl group can undergo oxidation or reduction, further expanding the compound’s reactivity and utility in synthesis.
Comparison with Similar Compounds
Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate can be compared to other esters and chlorocarbonyl-containing compounds:
Ethyl benzoate: Lacks the chlorocarbonyl and sulfanyl groups, making it less reactive.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoic acid: Contains a carboxylic acid group instead of an ester, altering its chemical properties and applications.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62220-53-5 |
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Molecular Formula |
C16H13ClO3S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
ethyl 2-(2-carbonochloridoylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C16H13ClO3S/c1-2-20-16(19)12-8-4-6-10-14(12)21-13-9-5-3-7-11(13)15(17)18/h3-10H,2H2,1H3 |
InChI Key |
LYYVAAWQLNHFBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)Cl |
Origin of Product |
United States |
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